molecular formula C20H22FN3O B11439691 4-fluoro-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

4-fluoro-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11439691
M. Wt: 339.4 g/mol
InChI Key: SMPRLSKPTHAPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves a multi-step processThe final step involves the coupling of the benzodiazole derivative with 4-fluorobenzoyl chloride under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

  • 4-FLUORO-N-[3-(1-PROPYL-1H-TETRAZOL-5-YL)PROPYL]BENZAMIDE
  • 4-FLUORO-N-[3-(1-PROPYL-1H-INDOL-2-YL)PROPYL]BENZAMIDE

Comparison: Compared to these similar compounds, 4-FLUORO-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE may exhibit unique properties due to the presence of the benzodiazole ring. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

4-fluoro-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C20H22FN3O/c1-2-14-24-18-7-4-3-6-17(18)23-19(24)8-5-13-22-20(25)15-9-11-16(21)12-10-15/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,25)

InChI Key

SMPRLSKPTHAPLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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